5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-(azetidin-1-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c11-7-9-3-2-8(12-9)6-10-4-1-5-10/h2-3,7H,1,4-6H2 |
InChI Key |
YOJNBSANIISLEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Reference:
- The synthesis of 5-phenyl-2-furaldehyde via Vilsmeier-Haack reaction is well documented, with yields around 60%.
Nucleophilic Substitution on Furan-2-Carbaldehyde Derivatives
Another route involves nucleophilic substitution reactions where a pre-formed furan-2-carbaldehyde bearing a good leaving group at the 5-position reacts with an azetidin-1-yl methyl nucleophile.
- Starting with 5-bromo-2-furaldehyde, perform nucleophilic substitution with azetidin-1-yl methyl lithium or Grignard reagents.
5-bromo-2-furaldehyde + Azetidin-1-yl methyl nucleophile → 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde
- Solvent: THF or diethyl ether.
- Temperature: -78°C to room temperature.
- Catalyst: None or catalytic amounts of copper salts to facilitate substitution.
- Variable, often around 50–70%, depending on the leaving group and nucleophile reactivity.
Note:
- This method requires prior halogenation at the 5-position of the furan ring.
Coupling via Suzuki-Miyaura Cross-Coupling
Recent advances have utilized palladium-catalyzed cross-coupling reactions to assemble the compound:
- Step 1: Synthesize 5-bromo-2-furaldehyde.
- Step 2: Couple with azetidin-1-yl methyl boronic acid derivatives under Suzuki-Miyaura conditions.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate or sodium tert-butoxide.
- Solvent: Mixture of water and organic solvents like DMF or dioxane.
- Temperature: 80–100°C.
- Efficient formation of the target compound with yields up to 80%.
- Similar strategies have been employed in synthesizing heterocyclic aldehyde derivatives with amino substituents.
Summary Data Table of Preparation Methods
| Method | Starting Material | Reagents | Key Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Vilsmeier-Haack | Furan derivatives | POCl₃ / DMF | Reflux, 0–25°C | 60–70% | Widely used for aldehyde synthesis |
| Reductive Amination | Furan-2-carbaldehyde | Azetidin-1-yl methylamine + NaBH₃CN | Room temp, acid catalysis | 70–85% | High selectivity, direct approach |
| Nucleophilic Substitution | 5-bromo-2-furaldehyde | Azetidin-1-yl methyl lithium | -78°C to RT | 50–70% | Requires halogenated precursor |
| Suzuki-Miyaura Coupling | 5-bromo-2-furaldehyde | Azetidin-1-yl methyl boronic acid | 80–100°C | Up to 80% | Efficient, versatile |
Concluding Remarks
The synthesis of This compound can be achieved through multiple routes, each suitable depending on the availability of starting materials and desired yields. The most common and reliable method involves the initial formation of furan-2-carbaldehyde via Vilsmeier-Haack formylation, followed by functionalization through reductive amination or palladium-catalyzed cross-coupling reactions.
- Optimization of reaction conditions to improve yields.
- Exploration of green chemistry approaches, such as solvent-free or aqueous conditions.
- Application of microwave-assisted synthesis to reduce reaction times.
This comprehensive overview integrates data from multiple sources, including synthetic strategies, reaction conditions, and yield data, providing a professional and authoritative guide for researchers aiming to synthesize this compound.
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: 5-[(Azetidin-1-yl)methyl]furan-2-carboxylic acid.
Reduction: 5-[(Azetidin-1-yl)methyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and azetidinylmethyl group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substitution pattern at the 5-position of the furan ring significantly influences the compound’s properties. Key structural analogs include:
Key Insight: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity for nucleophilic additions, while bulky or polar substituents (e.g., azetidinyl, isoindolinone) may sterically hinder reactions or influence solubility .
Reactivity in Organic Reactions
- Knoevenagel Condensations: The aldehyde group in 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde reacts with active methylene compounds (e.g., malononitrile, rhodanine) under microwave irradiation, yielding α,β-unsaturated products with high efficiency (70–95% yields) . Similar reactivity is expected for 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde, though steric effects from the azetidine ring may reduce reaction rates.
Thermodynamic and Spectroscopic Properties
- Combustion Energy and Enthalpy :
Nitrophenyl derivatives exhibit combustion energies ranging from −4590 ± 8 kJ/mol (4-nitro) to −4520 ± 7 kJ/mol (2-nitro), with enthalpies of formation (ΔfH°) between −250 and −270 kJ/mol . These values correlate with substituent electron-withdrawing capacity. - Crystallography : 5-Hydroxymethylfuran-2-carbaldehyde forms hydrogen-bonded networks in the solid state (space group P2₁/c), a feature likely shared by polar analogs like the azetidine derivative .
Biological Activity
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde is a compound of interest due to its potential biological activities. The furan moiety is known for its diverse pharmacological properties, including antimicrobial, antitumor, and antioxidant effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant studies.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of furan derivatives with azetidine precursors. The reaction conditions often include the use of solvents like acetic acid and catalytic amounts of acids or bases to facilitate the formation of the desired product.
General Reaction Scheme
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of furan derivatives. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
These results indicate that this compound could serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant activity of furan derivatives is significant due to their ability to scavenge free radicals. The EC50 values for similar compounds have been reported in the range of 1.128–2.489 mM, suggesting that modifications can enhance their efficacy.
Study on Antitumor Activity
In a study evaluating the cytotoxic effects of various furan derivatives on cancer cell lines, it was found that compounds containing the furan moiety exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.72 µM to 58.33 µM depending on structural modifications.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 0.72 |
| Compound D | A549 | 44.34 |
This indicates that structural variations in furan derivatives can lead to enhanced antitumor activity.
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects involve interactions at the molecular level, including hydrogen bonding with target proteins and inhibition of key metabolic pathways in bacteria and cancer cells.
Q & A
Q. What are the recommended safety protocols for handling 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde in laboratory settings?
Methodological Answer: While specific toxicological data for this compound is limited, safety measures for structurally similar aldehydes (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) include:
- PPE Requirements : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods or local exhaust systems to avoid vapor inhalation .
- Spill Management : Collect spills using non-sparking tools and dispose via approved waste facilities .
- Storage : Store in sealed containers in cool, dry environments away from oxidizers .
Note: The azetidine group may introduce unique reactivity; conduct a risk assessment before scaling up experiments.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: For structural validation:
- NMR Spectroscopy : Use H and C NMR to confirm the azetidine methyl group (δ 2.5–3.5 ppm for N–CH) and furan aldehyde (δ 9.6–10.0 ppm) .
- FT-IR : Identify the aldehyde C=O stretch (~1700 cm) and azetidine C–N vibrations (~1200 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (CHNO, exact mass 165.08 g/mol) .
Q. How can researchers optimize the synthesis of this compound?
Methodological Answer: Based on analogous furan-aldehyde syntheses:
- Reaction Pathway : Condensation of azetidine with 5-(chloromethyl)furan-2-carbaldehyde under basic conditions (e.g., KCO in DMF) .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product. Monitor by TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to azetidine) and reaction time (12–24 hrs at 60°C) .
Advanced Research Questions
Q. How should contradictory data on the biological activity of this compound derivatives be resolved?
Methodological Answer: Discrepancies may arise from:
- Assay Variability : Standardize bioactivity tests (e.g., MIC for antimicrobial studies) using reference strains (e.g., E. coli ATCC 25922) .
- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) before biological testing .
- Structural Confirmation : Cross-validate derivatives using X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde group’s LUMO likely governs nucleophilic attack susceptibility .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess stability. The azetidine’s ring strain may increase reactivity in polar aprotic solvents .
- QSAR Models : Train models using datasets of similar azetidine-containing aldehydes to predict reaction pathways (e.g., Schiff base formation) .
Q. What experimental strategies mitigate decomposition of this compound under acidic conditions?
Methodological Answer:
- Stabilization : Add radical scavengers (e.g., BHT) or buffer systems (pH 6–8) to prevent acid-catalyzed degradation .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to avoid oxidation of the aldehyde group .
- Real-Time Monitoring : Use in-situ FT-IR or UV-Vis spectroscopy to detect decomposition intermediates (e.g., furan ring opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
